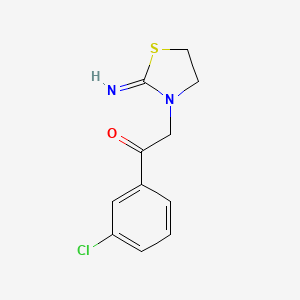
1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone is an organic compound that features a chlorophenyl group and a thiazolidinyl group
Méthodes De Préparation
The synthesis of 1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Analyse Des Réactions Chimiques
1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Research has explored its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Its unique chemical structure makes it a candidate for use in materials science, particularly in the development of new polymers or coatings.
Mécanisme D'action
The mechanism by which 1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imino and thiazolidinyl groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone can be compared to other thiazolidinyl compounds, such as:
1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)butanone: Similar structure but with a butanone group instead of an ethanone group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11ClN2OS |
|---|---|
Poids moléculaire |
254.74 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C11H11ClN2OS/c12-9-3-1-2-8(6-9)10(15)7-14-4-5-16-11(14)13/h1-3,6,13H,4-5,7H2 |
Clé InChI |
FBZDRYLIWJGDGH-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N)N1CC(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



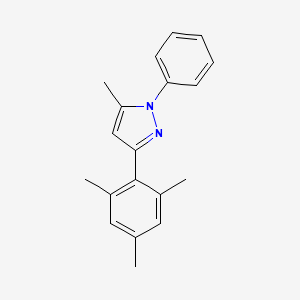

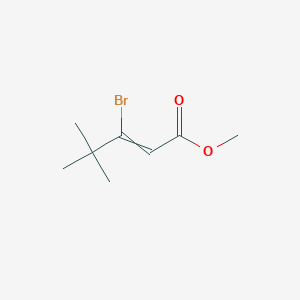

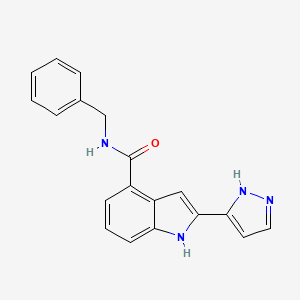
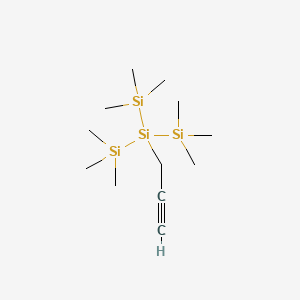
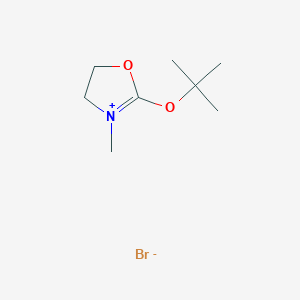

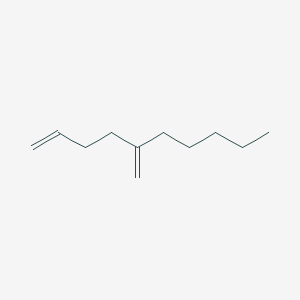
![[(1-Hydroxypropan-2-yl)oxy]acetic acid](/img/structure/B14217933.png)
![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14217937.png)


